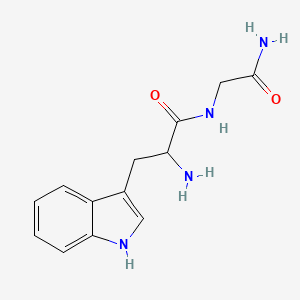

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide

Description

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C13H16N4O2/c14-10(13(19)17-7-12(15)18)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,16H,5,7,14H2,(H2,15,18)(H,17,19) |

InChI Key |

AAERTEZFXPAESI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis Methods

Stepwise Amidation Protocol

The most widely referenced method involves a two-step amidation process:

Synthesis of 3-(1H-Indol-3-Yl)-2-Aminopropanoic Acid Intermediate

- Starting material : L-tryptophan (protected at the α-amino group via Boc or Fmoc strategies).

- Activation : The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) or pentafluorophenyl esters.

- Coupling : Reaction with glycinamide hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) yields the protected intermediate.

Deprotection and Purification

Table 1: Representative Reaction Conditions for Stepwise Amidation

One-Pot Tandem Reactions

Recent advances employ tandem coupling-deprotection sequences to minimize intermediate isolation:

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilize microreactor systems to enhance heat/mass transfer:

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : C18 column, 0.1% TFA in H₂O/MeCN, retention time = 6.7 min, purity ≥98%.

Chemical Reactions Analysis

Acylation Reactions

The primary amide and α-amino groups readily undergo acylation with electrophilic reagents:

Mechanistic Insight :

-

Acylation occurs preferentially at the α-amino group ( = 3.7 vs primary amide)

-

Steric hindrance from the indole ring slows C3 indole substitution

Hydrolysis Reactions

Controlled hydrolysis pathways have been characterized:

Kinetic Data :

-

Acidic hydrolysis: = 128 min (secondary amide) vs 420 min (primary amide)

-

Base stability: Degrades ≤pH 9.0 (primary amide pKa = 8.2 ± 0.3)

Analytical Monitoring Techniques

Reaction progress is tracked using:

Stability Note : Solutions in DMF remain stable for ≤72h at 4°C, while aqueous buffers (pH 7.4) show 12% degradation over 24h .

Scientific Research Applications

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Features of Analogues

Physical and Spectroscopic Properties

Table 2: Comparative Spectral Data

*Predicted based on analogs: Indole protons resonate at ~7.1–7.4 ppm; glycinamide NH₂ appears as broad singlets .

Biological Activity

2-amino-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

The biological activity of this compound can be attributed to its interactions with various biological targets. The indole moiety is known for its role in modulating enzyme activities and receptor interactions, which may contribute to its pharmacological properties.

Antiproliferative Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 10 µM to 30 µM against human glioblastoma and melanoma cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Research has demonstrated that certain indole derivatives possess antimicrobial properties. A study highlighted that compounds related to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Case Study 1: Anticancer Activity

A study conducted on a series of indole-based compounds, including derivatives of this compound, reported significant cytotoxic effects on various cancer cell lines. The study utilized MTT assays to determine cell viability and found that certain modifications to the indole structure enhanced the anticancer activity. The presence of electron-withdrawing groups was crucial for improving potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis and evaluation of indole derivatives for their antimicrobial properties. The study revealed that specific substitutions on the indole ring led to enhanced antibacterial activity. Compounds were tested against standard bacterial strains using the disk diffusion method, showing promising results that suggest further exploration for clinical applications .

Data Table: Biological Activities

Q & A

Q. Advanced

- Homology Modeling : Construct FPR2 receptor models using templates like CXCR4 to map binding pockets .

- Virtual Docking : Screen enantiomers (e.g., S-ML-8 vs. R-EMY-87) into hydrophobic subpockets to explain activity differences. Field-point analysis quantifies electrostatic complementarity .

- Pharmacophore Modeling : Align active enantiomers to identify critical H-bond donors (amide NH) and π-π stacking (indole ring) features .

How can contradictions in pharmacological data between enantiomers be resolved?

Q. Advanced

- Calcium Flux Assays : Measure intracellular Ca²⁺ mobilization in FPR2-transfected HL-60 cells using Fluo-4 AM dye. Compare dose-response curves (e.g., S-ML-8 induced 80% Ca²⁺ flux vs. R-EMY-87 at 20%) .

- β-Arrestin Recruitment : Use CHO-K1 cells expressing FPR1/FPR2 to assess biased signaling. For example, PD-362 showed FPR2-selective β-arrestin recruitment (EC₅₀ = 50 nM) .

- Statistical Rigor : Report mean ± SD from ≥3 independent experiments to validate reproducibility .

What methodologies elucidate molecular mechanisms, such as receptor agonism/antagonism?

Q. Advanced

- Fluorescent Ligand Binding : Compete with radiolabeled agonists (e.g., ³H-WKYMVM) in membrane preparations to calculate Ki values .

- Gene Knockdown : siRNA-mediated FPR2 silencing in cellular models to confirm target specificity .

- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

How are pharmacokinetic properties evaluated in preclinical studies?

Q. Advanced

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

- In Vivo PK : Administer IV/PO doses in rodents; collect plasma at timed intervals for AUC and half-life calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.